molecular formula C12H17N3O2 B3159256 N-(hexanoyloxy)-N-[(E)-1-(2-pyrazinyl)ethylidene]amine CAS No. 861210-80-2

N-(hexanoyloxy)-N-[(E)-1-(2-pyrazinyl)ethylidene]amine

Cat. No. B3159256
CAS RN: 861210-80-2
M. Wt: 235.28 g/mol
InChI Key: HYKMQXCEGGMEAD-XNTDXEJSSA-N
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Description

N-(hexanoyloxy)-N-[(E)-1-(2-pyrazinyl)ethylidene]amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HPEI or hexadecyltrimethylammonium bromide modified polyethyleneimine. The purpose of

Mechanism of Action

The mechanism of action of N-(hexanoyloxy)-N-[(E)-1-(2-pyrazinyl)ethylidene]amine involves the electrostatic interaction between the cationic head of HPEI and the negatively charged cell membrane. This interaction allows for the efficient uptake of genetic material or drugs into cells. In addition, HPEI has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity levels in vitro, making it a promising candidate for in vivo applications. However, further studies are needed to fully understand the biochemical and physiological effects of HPEI on living organisms.

Advantages and Limitations for Lab Experiments

The advantages of using N-(hexanoyloxy)-N-[(E)-1-(2-pyrazinyl)ethylidene]amine in lab experiments include its efficient gene and drug delivery capabilities, low toxicity levels, and potential applications in cancer therapy. However, the limitations of using HPEI include its potential cytotoxicity and the need for further studies to fully understand its biochemical and physiological effects.

Future Directions

For N-(hexanoyloxy)-N-[(E)-1-(2-pyrazinyl)ethylidene]amine research include exploring its potential applications in other fields such as tissue engineering and regenerative medicine. In addition, further studies are needed to fully understand the biochemical and physiological effects of HPEI on living organisms and its potential toxicity levels. Finally, the development of more efficient and targeted gene and drug delivery systems using HPEI is an area of future research.

Scientific Research Applications

N-(hexanoyloxy)-N-[(E)-1-(2-pyrazinyl)ethylidene]amine has been extensively studied for its potential applications in gene delivery, drug delivery, and cancer therapy. The cationic surfactant properties of HPEI make it an excellent candidate for gene delivery as it can efficiently bind and transport genetic material into cells. In addition, HPEI has been shown to enhance the delivery of chemotherapeutic drugs to cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

[(E)-1-pyrazin-2-ylethylideneamino] hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-3-4-5-6-12(16)17-15-10(2)11-9-13-7-8-14-11/h7-9H,3-6H2,1-2H3/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKMQXCEGGMEAD-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)ON=C(C)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O/N=C(\C)/C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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